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Benzeneacetaldehyde, 3-methyl- - 72927-80-1

Benzeneacetaldehyde, 3-methyl-

Catalog Number: EVT-369741
CAS Number: 72927-80-1
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
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Product Introduction

Description

Benzeneacetaldehyde, 3-methyl- is an organic compound belonging to the class of aldehydes. It is a flavoring agent naturally found in various sources, including fermented bean curd [], red fermented soybean curds [], and brewing barley []. Its aroma contributes to the characteristic flavor profiles of these food products.

2-Methylbutanal

Relevance: Both 2-methylbutanal and benzeneacetaldehyde, 3-methyl- belong to the aldehyde chemical class, characterized by the presence of a terminal carbonyl group (CHO) in their structures. [, ] They are often found together as important flavor compounds in fermented food products like sufu (fermented bean curd). [, ]

3-Methylbutanal

Relevance: Similar to benzeneacetaldehyde, 3-methyl-, this compound is an aldehyde often found in fermented foods like sufu. [, ] The presence of a branched-chain structure in both compounds contributes to their similar roles in aroma profiles. []

Benzeneacetaldehyde

Relevance: Benzeneacetaldehyde shares a core structural similarity with benzeneacetaldehyde, 3-methyl- in that they both contain a benzene ring directly attached to an acetaldehyde moiety. [, ] The presence of a methyl substituent on the 3rd position of the benzene ring in benzeneacetaldehyde, 3-methyl- distinguishes it from benzeneacetaldehyde. Despite this difference, both compounds are known to contribute to flavor profiles in food products. [, ]

Overview

Benzeneacetaldehyde, 3-methyl- is an organic compound with the molecular formula C9H10O. It is classified under the category of aromatic aldehydes due to its structure, which includes a benzene ring and an aldehyde functional group. This compound is known for its aroma and is often used in flavoring and fragrance applications.

Source

Benzeneacetaldehyde, 3-methyl- can be sourced from various natural and synthetic processes. It is often derived from the oxidation of 3-methylbenzyl alcohol or through the reaction of benzene with acetaldehyde in the presence of a catalyst. This compound has been identified in several natural products, including certain food items where it contributes to flavor profiles.

Classification
  • Chemical Class: Aromatic aldehydes
  • IUPAC Name: 3-Methylbenzaldehyde
  • CAS Number: 100-52-7
Synthesis Analysis

Methods

The synthesis of Benzeneacetaldehyde, 3-methyl- can be achieved through several methods:

  1. Oxidation of 3-Methylbenzyl Alcohol: This method involves the oxidation of 3-methylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide to yield the corresponding aldehyde.
  2. Reactions with Acetaldehyde: Another synthetic route involves the reaction of benzene with acetaldehyde in the presence of an acid catalyst, facilitating the formation of the aldehyde through electrophilic aromatic substitution.
  3. Maillard Reaction: Recent studies have explored the formation of this compound as a Maillard reaction intermediate, particularly in food chemistry, where it can form during cooking processes involving sugars and amino acids .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for product analysis and quantification.

Molecular Structure Analysis

Data

  • Molecular Weight: 134.18 g/mol
  • Boiling Point: Approximately 198 °C
  • Melting Point: Approximately -15 °C
Chemical Reactions Analysis

Reactions

Benzeneacetaldehyde, 3-methyl- participates in various chemical reactions typical for aldehydes:

  1. Nucleophilic Addition Reactions: The carbonyl carbon in the aldehyde group can undergo nucleophilic addition with various nucleophiles.
  2. Oxidation Reactions: It can be oxidized to form carboxylic acids under strong oxidizing conditions.
  3. Condensation Reactions: It can react with alcohols to form hemiacetals and acetals.

Technical Details

The reactivity of Benzeneacetaldehyde, 3-methyl- is influenced by its electron-withdrawing carbonyl group and electron-donating methyl group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Process

The mechanism of action for Benzeneacetaldehyde, 3-methyl- primarily involves its role as a flavor compound and fragrance agent. It interacts with olfactory receptors in humans, contributing to its characteristic scent profile.

Data

Studies on sensory perception indicate that Benzeneacetaldehyde, 3-methyl- has a significant impact on flavor profiles in food products, influencing consumer preferences .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sweet odor
  • Solubility: Soluble in organic solvents like ethanol and ether; slightly soluble in water.

Chemical Properties

  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

Relevant data indicates that Benzeneacetaldehyde, 3-methyl- exhibits volatility which is crucial for its application in flavoring agents .

Applications

Benzeneacetaldehyde, 3-methyl- has several scientific uses:

  1. Flavoring Agent: Widely used in food products for its sweet aroma.
  2. Fragrance Component: Utilized in perfumes and cosmetics for its pleasant scent.
  3. Intermediate in Organic Synthesis: Serves as a precursor for various chemical compounds in pharmaceuticals and agrochemicals.

Properties

CAS Number

72927-80-1

Product Name

Benzeneacetaldehyde, 3-methyl-

IUPAC Name

2-(3-methylphenyl)acetaldehyde

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,6-7H,5H2,1H3

InChI Key

YGHDVPXYUQDBER-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC=O

Canonical SMILES

CC1=CC(=CC=C1)CC=O

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